(3-((4-Fluorobenzyl)oxy)phenyl)boronic acid

Vue d'ensemble

Description

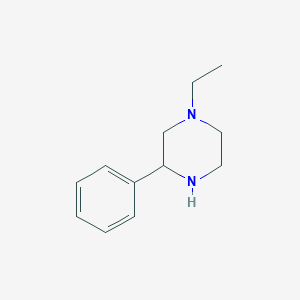

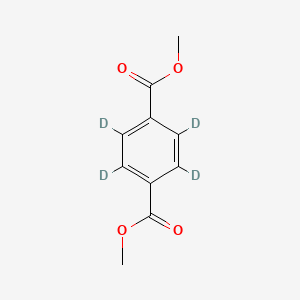

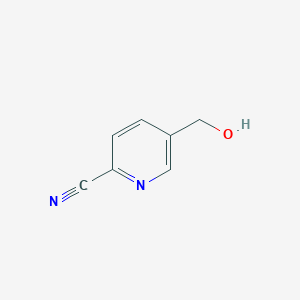

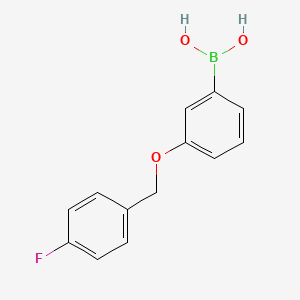

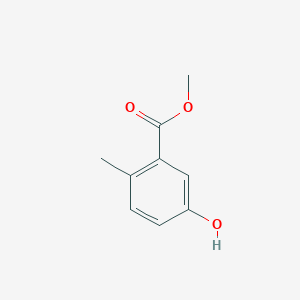

“(3-((4-Fluorobenzyl)oxy)phenyl)boronic acid” is a chemical compound with the empirical formula C13H12BFO3 . It has a molecular weight of 246.04 and is typically available in solid form . The compound contains varying amounts of anhydride .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string OB(O)c1ccc(OCc2cccc(F)c2)cc1 . This indicates that the compound contains a boronic acid group (B(OH)2) attached to a phenyl ring, which is further connected to a 4-fluorobenzyl group via an ether linkage .Physical And Chemical Properties Analysis

The compound is a solid with a melting point range of 159-164 °C . It has a density of 1.3±0.1 g/cm3, a boiling point of 425.0±55.0 °C at 760 mmHg, and a flash point of 210.8±31.5 °C . The compound has a molar refractivity of 64.5±0.4 cm3, a polar surface area of 50 Å2, and a molar volume of 194.4±5.0 cm3 .Applications De Recherche Scientifique

Drug-Delivery Systems

Phenylboronic acid-polymers (PBA-polymers) are being explored as potential stimuli-responsive materials for drug-delivery systems. These polymers can respond to various stimuli such as pH changes, glucose levels, and other biological signals to release drugs at targeted sites or at controlled rates .

Tissue Engineering Scaffolds

PBA-polymers have applications in creating scaffolds for tissue engineering. These scaffolds can provide a structure for cell growth and regeneration, aiding in the development of new tissues or organs .

HIV Prevention Barriers

Research is being conducted on using PBA-polymers as barriers to prevent HIV transmission. These materials can potentially inactivate or block the virus, providing a protective barrier .

Biomolecule Detection and Sensing

Boronic acids interact with diols and strong Lewis bases like fluoride or cyanide anions, making them useful in sensing applications. They can be used in homogeneous assays or heterogeneous detection systems for biomolecules .

Glucose-Sensitive Polymers

Phenylboronic acids can function as glucose-sensitive polymers, enabling self-regulated insulin release. This application is particularly important in the treatment of diabetes, where it can help maintain glucose levels without manual intervention .

Diagnostic Agents

These compounds have been used as diagnostic agents due to their ability to interact with specific biological markers or conditions, aiding in the diagnosis of various diseases .

Wound Healing

Phenylboronic acids have shown potential in promoting wound healing due to their interaction with biological tissues and their role in inflammation and repair processes .

Tumor Targeting

There is noteworthy research on using phenylboronic acids for tumor targeting. These compounds can be designed to interact with cancer cells specifically, allowing for targeted therapy .

Safety and Hazards

The compound is harmful if swallowed . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . In case of contact, contaminated clothing should be removed immediately and the skin should be rinsed with water . If swallowed, it is advised to drink water and seek medical attention .

Mécanisme D'action

Target of Action

Boronic acids, including this compound, are widely used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid are primarily related to the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . These reactions are fundamental in the synthesis of complex organic compounds, including pharmaceuticals .

Result of Action

The result of the action of (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of complex organic compounds, including pharmaceuticals .

Action Environment

The action of (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid, like other boronic acids used in Suzuki-Miyaura cross-coupling reactions, is influenced by various environmental factors. These include the reaction conditions, which are known to be exceptionally mild and functional group tolerant . The stability, preparation, and environmental benignity of the organoboron reagents also play a crucial role .

Propriétés

IUPAC Name |

[3-[(4-fluorophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BFO3/c15-12-6-4-10(5-7-12)9-18-13-3-1-2-11(8-13)14(16)17/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTWPQWJAKLITI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC2=CC=C(C=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584802 | |

| Record name | {3-[(4-Fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((4-Fluorobenzyl)oxy)phenyl)boronic acid | |

CAS RN |

1072952-03-4 | |

| Record name | B-[3-[(4-Fluorophenyl)methoxy]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(4-Fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4H,6H,7H-thieno[3,2-c]pyran-4-ylmethanamine](/img/structure/B1340447.png)